molecular formula C26H24NP B3055908 Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- CAS No. 678172-40-2

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-

Cat. No.: B3055908
CAS No.: 678172-40-2
M. Wt: 381.4 g/mol
InChI Key: YEMHRBQCCGIVPK-UHFFFAOYSA-N
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Description

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- is a substituted aromatic amine characterized by a diphenylphosphino (-PPh₂) group at the ortho position of the aniline ring and methyl substituents at the 2,6-positions. This compound is of significant interest in coordination chemistry and catalysis due to the electron-rich phosphine ligand, which can stabilize transition metals (e.g., palladium, platinum) in catalytic cycles .

Properties

IUPAC Name

N-(2-diphenylphosphanylphenyl)-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP/c1-20-12-11-13-21(2)26(20)27-24-18-9-10-19-25(24)28(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h3-19,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHRBQCCGIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477721
Record name Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678172-40-2
Record name Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- typically involves the following steps:

    Formation of the Diphenylphosphino Intermediate: The initial step involves the preparation of the diphenylphosphino intermediate. This can be achieved by reacting chlorodiphenylphosphine with a suitable nucleophile, such as lithium or magnesium, to form the diphenylphosphino anion.

    Coupling Reaction: The diphenylphosphino intermediate is then coupled with 2,6-dimethylbenzenamine under controlled conditions. This step often requires the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Catalysis

Ligand in Transition Metal Catalysis
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- serves as a ligand in several catalytic processes. It is particularly effective in transition metal-catalyzed reactions such as:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds. The compound enhances the efficiency and selectivity of the reaction.
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The presence of this ligand improves the reaction conditions and yields.

Mechanism of Action
The diphenylphosphino group coordinates with metal centers (e.g., palladium), forming stable complexes that facilitate the desired transformations. This coordination provides a suitable environment for the reactions to occur efficiently.

Material Science

Synthesis of Advanced Materials
The compound is utilized in the development of advanced materials, including:

  • Polymers : Its unique properties contribute to the synthesis of high-performance polymers with tailored functionalities.
  • Nanomaterials : The compound aids in creating nanostructured materials that exhibit enhanced electrical and optical properties.

Biological Studies

Potential Biological Activities
Research has been conducted to explore the interactions of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- with biological molecules such as enzymes and proteins. Preliminary studies suggest potential applications in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Protein Interaction Studies : Investigating how this compound interacts with proteins can provide insights into its biological relevance.

Medicinal Chemistry

Pharmacophore Development
Ongoing research aims to evaluate the compound's potential as a pharmacophore in drug design. Its structural features may allow for modifications that enhance biological activity against various targets.

Case Studies

  • Catalytic Efficiency in Suzuki-Miyaura Coupling
    A study demonstrated that using Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- as a ligand significantly increased the yield of biaryl products compared to traditional ligands. The optimized conditions allowed for reactions at lower temperatures and shorter reaction times.
  • Nanomaterial Synthesis
    Research highlighted the use of this compound in synthesizing carbon-based nanomaterials with enhanced electrical conductivity. These materials showed promise for applications in energy storage devices.
  • Biological Activity Assessment
    A preliminary investigation into the inhibitory effects of this compound on specific enzymes revealed promising results, suggesting potential therapeutic applications against diseases involving those enzymes.

Mechanism of Action

The mechanism of action of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- involves its ability to coordinate with metal centers in catalytic processes. The diphenylphosphino group acts as a ligand, forming stable complexes with transition metals. These complexes facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phosphino Substituents

2-(3-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (3-DPPI) and 2-(2-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI)
  • Structure: These compounds feature a benzoimidazole core with a diphenylphosphino group at either the meta (3-DPPI) or ortho (2-DPPI) position of the phenyl ring. Unlike the target compound, they lack methyl substituents but share the phosphine ligand motif.
  • Properties : Both 3-DPPI and 2-DPPI exhibit strong electroluminescent properties due to conjugation between the phosphine and aromatic systems. The ortho-substituted 2-DPPI shows enhanced rigidity and higher quantum yield compared to 3-DPPI .
  • Relevance: While the target compound is an aniline derivative, these analogs highlight the role of phosphino groups in tuning electronic properties for optoelectronic applications.

Substituted Benzenamine Derivatives

N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-4-nitrobenzenamine (5i)
  • Structure: Contains a nitro (-NO₂) group at the para position and a propargyloxy substituent. Lacks phosphino and methyl groups.
  • Properties : Melting point = 181°C, yield = 86%. The nitro group increases electron-withdrawing effects, reducing basicity compared to the target compound’s electron-rich phosphine .
  • Spectral Data : IR shows strong -NH stretching at 3350 cm⁻¹ and nitro absorption at 1520 cm⁻¹. In contrast, the target compound’s IR would exhibit P-C aromatic vibrations near 1430–1480 cm⁻¹ .
N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-2,4-dimethylbenzenamine (5d)
  • Structure : Features methyl groups at 2,4-positions (vs. 2,6 in the target).
  • Properties : Melting point = 199°C, yield = 83%. The asymmetric methyl substitution reduces steric hindrance compared to the 2,6-dimethyl configuration in the target compound .

Simpler Benzenamine Derivatives

2,6-Dimethylaniline (2,6-DMA)
  • Structure: Lacks the diphenylphosphino group but shares the 2,6-dimethyl substitution pattern.
  • Properties : Lower molecular weight (121.18 g/mol vs. ~400 g/mol for the target compound) and reduced steric bulk. Widely used as a precursor in agrochemicals and dyes .
  • Reactivity: The absence of the phosphino group limits its utility in catalysis but enhances solubility in nonpolar solvents.

Comparative Data Table

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Applications
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- 2,6-Me; ortho-PPh₂ N/A* N/A -NH₂, -PPh₂ Catalysis, coordination chemistry
3-DPPI Benzoimidazole; meta-PPh₂ N/A N/A -PPh₂, -N Electroluminescent materials
5i (Nitrobenzenamine derivative) para-NO₂; propargyloxy 181 86 -NO₂, -NH₂ Intermediate in drug synthesis
5d (2,4-Dimethylbenzenamine derivative) 2,4-Me 199 83 -NH₂, -Me Crystallography studies
2,6-Dimethylaniline 2,6-Me -16 (liquid) N/A -NH₂, -Me Agrochemicals, dyes

Key Research Findings

  • Electronic Effects: The diphenylphosphino group in the target compound enhances electron density at the nitrogen atom, facilitating metal coordination. This contrasts with nitro-substituted analogs (e.g., 5i), where electron-withdrawing groups reduce basicity .
  • Synthetic Challenges: Introducing the diphenylphosphino group requires specialized ligands or palladium-mediated coupling, unlike simpler methyl-substituted benzenamines synthesized via direct alkylation .

Biological Activity

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- (commonly referred to as the diphenylphosphino derivative), is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and catalysis. This article explores its biological activity, synthesis, and applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features a benzenamine backbone with a diphenylphosphino group, which enhances its reactivity in various chemical processes. The molecular formula is C36H29NC_{36}H_{29}N with a molecular weight of approximately 537.57 g/mol. Its structure can be represented as follows:

Benzenamine N 2 diphenylphosphino phenyl 2 6 dimethyl \text{Benzenamine N 2 diphenylphosphino phenyl 2 6 dimethyl }

1. Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The diphenylphosphino moiety contributes to its ability to inhibit certain kinases involved in cancer progression. For instance, it has been noted that compounds with similar structures show selective inhibition of PKMYT1, a kinase implicated in DNA damage response and cell cycle regulation. The introduction of dimethyl groups enhances potency and selectivity against cancer cell lines with specific genetic alterations such as CCNE1 amplification .

2. Catalytic Activity

Beyond its biological implications, this compound serves as an effective ligand in palladium-catalyzed reactions. Its bidentate nature allows it to stabilize palladium complexes, facilitating various transformations including carbonylation reactions . This catalytic activity is significant in synthetic organic chemistry, particularly for producing pharmaceuticals.

Case Studies

  • Study on PKMYT1 Inhibition : A study identified that analogs of benzenamine derivatives exhibited varying degrees of inhibition against PKMYT1. The most potent inhibitors were those that maintained the 2,6-dimethyl substitution pattern on the phenol ring .
  • Ligand Efficiency : In palladium-catalyzed reactions, benzenamine derivatives have shown remarkable efficiency in promoting cross-coupling reactions that form C–N bonds. This application is crucial for synthesizing complex organic molecules used in drug development .

Table 1: Inhibition Potency of Benzenamine Analogues Against PKMYT1

CompoundStructure ModificationIC50 (μM)
Compound 1Parent Compound0.69
Compound 26-Methyl Substitution0.011
Compound 3Unsubstituted Phenol>10
Compound 4Dimethyl Phenol0.029

The data indicates that structural modifications significantly impact the inhibitory potency against PKMYT1, suggesting that careful design can lead to more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Reactant of Route 2
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Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-

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